Home > Products > Screening Compounds P12004 > 5-(3,4-Difluorophenyl)oxazole-2-carbonitrile
5-(3,4-Difluorophenyl)oxazole-2-carbonitrile - 2098091-49-5

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile

Catalog Number: EVT-1780896
CAS Number: 2098091-49-5
Molecular Formula: C10H4F2N2O
Molecular Weight: 206.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Spectroscopic Properties: The compound is expected to show characteristic absorption bands in the infrared (IR) spectrum corresponding to the nitrile group (around 2200 cm−1) and the oxazole ring. [] Nuclear magnetic resonance (NMR) spectroscopy could provide detailed information about the structure and environment of the different protons and carbon atoms in the molecule.

4-{2-[5-(3,5-Difluorophenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopent-1-en-1-yl}-1,5-dimethylpyrrole-2-carbonitrile

Compound Description: This compound represents a diarylethene derivative featuring a cyclopentene core linked to a thiophene and a pyrrole moiety. The research highlights its potential for photocyclization reactions due to the short distance between specific carbon atoms within its structure [].

Compound Description: This complex molecule, characterized by X-ray crystallography, contains a 3,4-difluorophenyl group attached to a cyclopropyl ring []. The larger structure includes a triazolopyrimidine moiety and a cyclopentane diol.

5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809)

Compound Description: GNF3809 is a potent and orally bioavailable compound identified as a promising agent for protecting pancreatic β-cells from cytokine-induced death, a key factor in type 1 diabetes development. It demonstrated efficacy in preventing hyperglycemia and improving glucose tolerance in preclinical models [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a selective Akt inhibitor with reduced cutaneous toxicity compared to earlier Akt inhibitors. It demonstrated excellent potency against cancer cell proliferation and a favorable safety profile [, ].

1,2-Bis[5-(3,4-difluoro­phen­yl)-2-methyl-3-thien­yl]-3,3,4,4,5,5-hexa­fluoro­cyclo­pent-1-ene

Compound Description: This compound is a photochromic diarylethene derivative characterized by two thiophene units connected to a central cyclopentene ring. Each thiophene carries a 3,4-difluorophenyl group []. The molecule exhibits a photoactive antiparallel conformation in its crystal structure.

(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one

Compound Description: This compound features a 3,4-difluorophenyl group attached to a hydrazone moiety linked to a pyrazolone ring. It exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities [].

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: This compound is a simple acetamide derivative with a 3,4-difluorophenyl group attached to the nitrogen atom and a 4-bromophenyl group attached to the acetyl group [].

2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide

Compound Description: Similar to the previous compound, this is also an acetamide derivative with a 3,4-difluorophenyl group on the nitrogen atom. The difference lies in the presence of a 4-chlorophenyl group instead of a 4-bromophenyl group on the acetyl moiety [].

Properties

CAS Number

2098091-49-5

Product Name

5-(3,4-Difluorophenyl)oxazole-2-carbonitrile

IUPAC Name

5-(3,4-difluorophenyl)-1,3-oxazole-2-carbonitrile

Molecular Formula

C10H4F2N2O

Molecular Weight

206.15 g/mol

InChI

InChI=1S/C10H4F2N2O/c11-7-2-1-6(3-8(7)12)9-5-14-10(4-13)15-9/h1-3,5H

InChI Key

HTJPBLWTHKSECV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(O2)C#N)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.